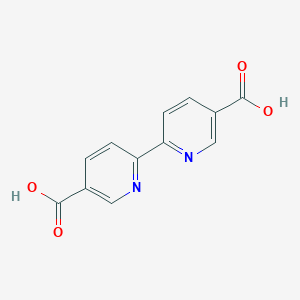

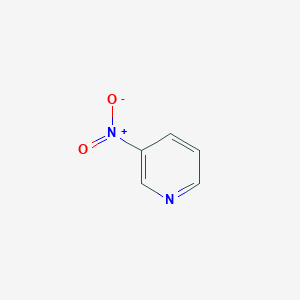

![molecular formula C21H27NO B143050 (2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide CAS No. 121734-80-3](/img/structure/B143050.png)

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from cheap materials and enantiopure chiral reagents. For example, the R-enantiomer of a β-receptor antagonist was synthesized with high enantioselectivity, as described in one of the papers . The synthesis process is often monitored and confirmed by techniques such as NMR, MS, and chiral HPLC analysis.

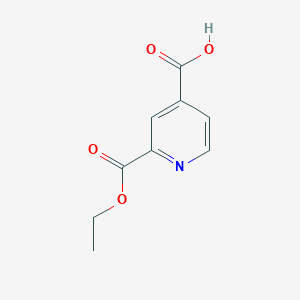

Molecular Structure Analysis

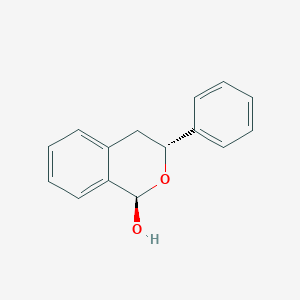

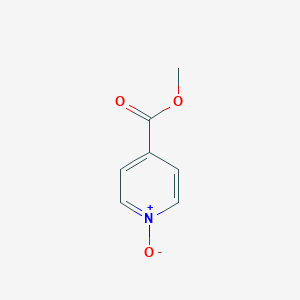

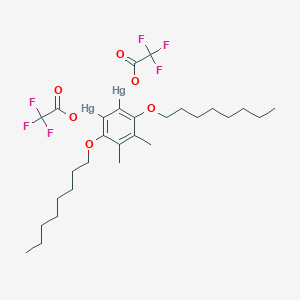

The molecular structure of these compounds is often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For instance, the crystal structure of a fentanyl analogue was determined and showed centrosymmetrically related cations with a supramolecular motif . Another compound crystallized in the orthorhombic P212121 chiral space group, with molecules linked through hydrogen bonds into a supramolecular helical chain .

Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are designed to introduce specific functional groups or to modify the molecular framework to achieve desired properties. The papers do not provide detailed reaction mechanisms, but they do mention the use of NMR spectroscopy to verify the protonation of molecules in the solid state and in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of hydrogen bonds, for example, can significantly influence the melting point, solubility, and stability of the compound. The papers describe the use of spectroscopic methods like NMR and FT-IR, as well as mass spectrometry and single crystal X-ray diffraction, to analyze these properties .

Mecanismo De Acción

Target of Action

The primary targets of (R,R)-N-(1-Phenylethyl) Ibuprofen Amide are currently unknown. This compound is a derivative of ibuprofen, which is known to target cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, which play a key role in inflammation and pain .

Mode of Action

If it behaves similarly to ibuprofen, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins .

Biochemical Pathways

If it acts like ibuprofen, it may affect the arachidonic acid pathway, which leads to the production of prostaglandins .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

If it acts like ibuprofen, it may reduce inflammation and pain by decreasing the production of prostaglandins .

Action Environment

It is known that the compound should be stored in a cool place, away from air and moisture .

Propiedades

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-15(2)14-18-10-12-19(13-11-18)16(3)21(23)22-17(4)20-8-6-5-7-9-20/h5-13,15-17H,14H2,1-4H3,(H,22,23)/t16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNIYEIMTLMHGY-IAGOWNOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)N[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601152886 | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-N-(1-Phenylethyl) Ibuprofen Amide | |

CAS RN |

121734-80-3 | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121734-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αR)-α-Methyl-4-(2-methylpropyl)-N-[(1R)-1-phenylethyl]benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601152886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)

![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)

![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)